(3-(3-Chlorophenyl)isoxazol-5-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing both nitrogen and oxygen. This particular compound features a chlorophenyl group at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole ring. Its chemical formula is with a molecular weight of approximately 209.63 g/mol . Isoxazoles are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.
(3-(3-Chlorophenyl)isoxazol-5-yl)methanol can be classified under the following categories:
The synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol typically involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as gold(III) chloride (AuCl₃). This method allows for the formation of substituted isoxazoles under moderate reaction conditions.
The molecular structure of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol consists of an isoxazole ring fused with a chlorophenyl group. The structural formula can be represented as:
(3-(3-Chlorophenyl)isoxazol-5-yl)methanol undergoes several notable chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3-(3-Chlorophenyl)isoxazol-5-yl)methanol involves its interaction with specific biological targets. It is believed that the compound binds to certain enzymes or receptors, modulating their activity and potentially leading to various biological effects such as antimicrobial or anti-inflammatory actions .
Relevant data from various studies indicate that modifications in the chlorophenyl substituent can significantly influence its biological activity and chemical reactivity .
(3-(3-Chlorophenyl)isoxazol-5-yl)methanol has several scientific applications:
The systematic chemical naming of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol follows IUPAC conventions that precisely define its molecular architecture. Alternative designations include 3-(3-Chlorophenyl)-5-(hydroxymethyl)isoxazole and [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol, reflecting minor variations in naming systems. The compound's structural identity is unequivocally established through several analytical techniques:
Spectroscopic characterization includes distinctive NMR signatures: The hydroxymethyl group (-CH₂OH) typically resonates near δ 4.7 ppm in ¹H NMR spectra, while the isoxazole ring protons display characteristic patterns between δ 6.5-7.0 ppm. The aromatic protons from the chlorophenyl substituent appear as multiplets in the δ 7.3-8.0 ppm region. Infrared spectroscopy reveals stretching vibrations for the hydroxyl group (3200-3400 cm⁻¹), C=N bond (1610-1630 cm⁻¹), and C-Cl bond (750 cm⁻¹). Crystallographic analysis confirms that the molecule maintains near-planar geometry between the isoxazole and phenyl rings, facilitating extended conjugation that influences both reactivity and biological interactions. This structural configuration enables specific hydrogen bonding through the hydroxyl group and dipole interactions via the heterocycle and chlorine atom [1] [3] [6].
Table 1: Nomenclature Systems for (3-(3-Chlorophenyl)isoxazol-5-yl)methanol
Naming System | Designation |
---|---|
IUPAC Name | [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol |
Common Name | 3-(3-Chlorophenyl)-5-(hydroxymethyl)isoxazole |
CAS Registry | Not specified in sources (3-(2-chloro): 438565-33-4; 3-(4-chloro): 206055-90-5 |
Registry Numbers | MDL: MFCD04124289 (2-chloro isomer) |
Table 2: Positional Isomers of Chlorophenylisoxazole Methanols
Property | (3-(2-Chlorophenyl)isoxazol-5-yl)methanol | (3-(3-Chlorophenyl)isoxazol-5-yl)methanol | (3-(4-Chlorophenyl)isoxazol-5-yl)methanol |
---|---|---|---|
CAS Number | 438565-33-4 | Not explicitly listed | 206055-90-5 |
Appearance | Off-white amorphous powder | Solid form | Off-white crystals |
Melting Point | 74-80°C | Not specified | 98-104°C |
Storage | 0-8°C | Not specified | Sealed dry, 2-8°C |
Molecular Weight | 209.63 g/mol | 209.63 g/mol | 209.63 g/mol |
The synthetic exploration of isoxazole derivatives accelerated significantly during the mid-20th century following recognition of their biological potential. Early methodologies relied primarily on 1,3-dipolar cycloadditions between nitrile oxides and alkynes, a approach that provided limited regiocontrol. The specific derivative (3-(3-Chlorophenyl)isoxazol-5-yl)methanol emerged as a strategic intermediate during medicinal chemistry programs targeting central nervous system modulators and anti-inflammatory agents in the 1990s. Its synthesis represented notable advances in heterocyclic methodology, particularly through innovations in catalytic cyclization techniques:
The compound's significance expanded with the discovery that isoxazole derivatives could access allosteric binding sites in therapeutic targets like nuclear receptors, offering advantages over traditional orthosteric modulators. This historical trajectory reflects broader trends in heterocyclic chemistry where synthetic accessibility combined with structural complexity drives pharmaceutical interest. The hydroxymethyl group specifically enhanced derivatization potential, establishing this scaffold as a versatile precursor in drug discovery pipelines [6] [7] [9].
Isoxazole derivatives constitute a privileged scaffold in drug design due to their balanced physicochemical properties and diverse biological activities. The (3-(3-Chlorophenyl)isoxazol-5-yl)methanol framework specifically enables multiple therapeutic applications:
The hydroxymethyl group provides a crucial synthetic handle for structural diversification. Esterification, etherification, or oxidation transforms this functionality to access derivatives with modified pharmacokinetic profiles. Computational analyses indicate that the 3-chlorophenyl substitution optimizes ligand efficiency by balancing hydrophobic contacts and polar interactions within target binding pockets. This positional isomer often demonstrates superior biological activity compared to ortho- or para-substituted analogs due to reduced steric hindrance and optimal dipole alignment [2] [5] [7].
Table 3: Therapeutic Applications of Optimized Isoxazole Derivatives
Biological Target | Lead Compound | Key Structural Features | Reported Activity |
---|---|---|---|
RORγt (Allosteric) | FM26 derivatives | C-3: 2,6-Disubstituted phenyl; C-4: Benzoic acid; C-5: N-Heterocycle | IC₅₀: 10-100 nM; >100-fold selectivity vs PPARγ/FXR |
Antibacterial Agents | Isoxazole-azole hybrids | 3-Aryl substitution; C-5 hydroxymethyl derivatization | MIC: 2-8 μg/mL against Gram-positive pathogens |
FAAH Inhibitors | 3-Carboxamido-5-arylisoxazoles | Carboxamide at C-3; Aryl at C-5 | Protective efficacy in inflammation models |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9